molecular formula C20H26N4O2 B2756608 (3,4-Dimethylphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946283-54-1

(3,4-Dimethylphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2756608
CAS RN: 946283-54-1
M. Wt: 354.454
InChI Key: YWXHNPYRRKBZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperazine ring and a pyridazine ring. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Pyridazine rings are also common in medicinal chemistry and have various pharmacological profiles .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine and pyridazine rings can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with piperazine rings are soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many piperazine derivatives are known to have antifungal, antibacterial, and antitumor activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, studies could be conducted to determine its exact mechanism of action .

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)17-6-5-15(2)16(3)14-17/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXHNPYRRKBZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

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